![molecular formula C25H25FN6O5S B2859002 N-(2-(5-(4-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-4-(吗啉磺酰基)苯甲酰胺 CAS No. 922060-07-9](/img/structure/B2859002.png)
N-(2-(5-(4-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-4-(吗啉磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C25H25FN6O5S and its molecular weight is 540.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
激酶抑制和GPR39激动剂
在激酶抑制剂和GPR39激动剂的研究中,通过基于小分子的无偏筛选,将两种先前描述的激酶抑制剂鉴定为新型GPR39激动剂。这些化合物显示出探针依赖性和通路依赖性的锌变构调节,突出了锌作为GPR39小分子诱导激活的变构增强剂的意外作用。这扩大了潜在激酶脱靶的范围,包括研究不足的G蛋白偶联受体,为GPR39靶向治疗的研究和开发提供了新的途径 (Sato 等,2016).
抗菌和抗结核活性
对抗菌和抗结核活性的研究已经确定了在体外具有显着的分枝杆菌 smegmatis (MS) GyrB ATPase 检测、结核分枝杆菌 (MTB) DNA 拓扑异构酶超螺旋检测、抗结核活性以及细胞毒性的化合物,突出了治疗结核病的新疗法的潜力。这证明了该化合物在设计和合成具有靶向抗菌特性的新药剂中的效用 (Jeankumar 等,2013).
新型化合物的合成和评估
该化合物还参与了新型苯甲酰胺、促胃动力药剂和其他衍生物的合成和评估,这些衍生物显示出有效的体内胃排空活性。这些研究表明其在开发具有特定生物活性的新治疗剂中的作用,例如增强胃动力作用而不具有多巴胺D2受体拮抗活性,表明在胃肠道疾病中具有潜在应用 (Kato 等,1992).
属性
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O5S/c26-20-5-1-18(2-6-20)16-30-17-28-23-22(25(30)34)15-29-32(23)10-9-27-24(33)19-3-7-21(8-4-19)38(35,36)31-11-13-37-14-12-31/h1-8,15,17H,9-14,16H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISVBCDROXQNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。